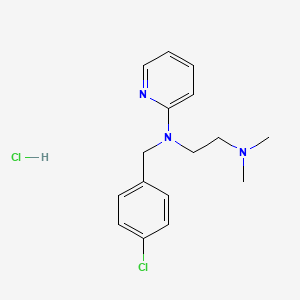

Chloropyramine Hydrochloride

Description

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYWWAGBHABATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-32-5 (Parent) | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048859 | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-42-9 | |

| Record name | Chloropyramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPYRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloropyramine Hydrochloride for Research Applications

Introduction: Chloropyramine in the Research Landscape

Chloropyramine is a first-generation antihistamine belonging to the ethylenediamine class.[1][2] It is primarily recognized for its role as a competitive reversible antagonist of the histamine H1 receptor.[3][4] By blocking the action of endogenous histamine, chloropyramine effectively mitigates allergic responses, inhibiting vasodilation, reducing vascular permeability, and alleviating tissue edema.[3][4][5] Its established pharmacological profile makes it a valuable tool in preclinical research for studying allergic and inflammatory pathways.[4]

Beyond its classical antihistaminic properties, recent research has unveiled novel applications for chloropyramine, notably in oncology. Studies have demonstrated its ability to suppress breast cancer growth in vivo by targeting the binding sites of focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3).[5][6] This dual-targeting capability has opened new avenues for investigating chloropyramine as a potential anti-tumor agent, either alone or in combination with other chemotherapeutics.[5][7] Given its expanding research applications, a comprehensive understanding of its synthesis is paramount for researchers requiring a reliable and well-characterized source of this compound.

This guide provides a detailed, field-proven pathway for the synthesis of chloropyramine hydrochloride, emphasizing the chemical logic behind each step and offering robust, self-validating protocols for laboratory application.

Core Synthesis Strategy: A Two-Stage Pathway

The most established and efficient synthesis of chloropyramine is a two-stage process. The first stage involves the construction of the N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine backbone via reductive amination. The second stage couples this intermediate with a pyridine moiety, followed by conversion to the stable hydrochloride salt.

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine

This initial stage employs reductive amination, a cornerstone of C-N bond formation in medicinal chemistry.[8] This method is superior to direct alkylation as it prevents the common problem of over-alkylation, ensuring a higher yield of the desired secondary amine.[9][10] The process involves the in-situ formation of an imine (Schiff base) from the condensation of an aldehyde and a primary amine, which is then immediately reduced to the more stable amine.[11][12]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde).

-

Imine Formation: To the stirred solution, add N,N-dimethylethylenediamine (1.1 eq) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by TLC or the visual disappearance of the aldehyde.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by slowly adding water.

-

Extraction: Reduce the volume of methanol under reduced pressure. Add dichloromethane or ethyl acetate to extract the aqueous layer. Perform three separate extractions to maximize product recovery.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine, which can be purified further by vacuum distillation if necessary.

Stage 2: N-Arylation and Hydrochloride Salt Formation

The second stage involves coupling the synthesized intermediate with the pyridine ring. This is achieved through a nucleophilic aromatic substitution reaction, where the secondary amine of the intermediate displaces a halide on the pyridine ring.[13] The use of a strong base, such as sodamide (NaNH₂), is essential to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction forward.[4][13] The final product is then converted to its hydrochloride salt to improve stability, crystallinity, and solubility for research applications.[14]

Experimental Protocol: N-Arylation and Salt Formation

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodamide (NaNH₂) (1.5 eq) in anhydrous toluene.

-

Reactant Addition: Add the purified N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine (1.0 eq) from Stage 1, followed by 2-bromopyridine (1.1 eq).[13]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction's completion using TLC.

-

Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of water to neutralize the remaining sodamide. Caution: This is a highly exothermic process.

-

Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation of Free Base: Filter the drying agent and remove the toluene under reduced pressure to yield crude chloropyramine free base, typically as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or ethanol. While stirring, add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the solution becomes acidic (test with pH paper).

-

Crystallization and Isolation: Cool the mixture in an ice bath to induce crystallization. Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield pure this compound.[15]

Caption: Step-by-step experimental workflow for Chloropyramine HCl synthesis.

Data Summary for Synthesis

For reproducible results, careful control over stoichiometry and reaction conditions is crucial. The following tables provide a summary of key parameters.

Table 1: Reactant Stoichiometry

| Reactant | Molecular Weight ( g/mol ) | Role | Typical Molar Ratio |

| 4-Chlorobenzaldehyde | 140.57 | Aldehyde | 1.0 |

| N,N-Dimethylethylenediamine | 88.15 | Amine | 1.1 |

| Sodium Borohydride (NaBH₄) | 37.83 | Reducing Agent | 1.5 |

| 2-Bromopyridine | 158.00 | Pyridine Source | 1.1 |

| Sodamide (NaNH₂) | 39.01 | Base | 1.5 |

| Hydrochloric Acid (HCl) | 36.46 | Salt Formation | ~1.0-1.1 |

Table 2: Key Reaction Conditions

| Synthesis Step | Solvent | Temperature (°C) | Duration (hours) | Key Insight |

| Reductive Amination | Methanol | 0-25 | 4-6 | Temperature control during NaBH₄ addition is critical to prevent reduction of the starting aldehyde. |

| N-Arylation | Toluene | ~110 (Reflux) | 4-6 | Anhydrous conditions and an inert atmosphere are necessary due to the reactivity of sodamide. |

| Salt Formation | Isopropanol / Ethanol | 0-25 | 1-2 | Slow addition of HCl and cooling promote the formation of well-defined crystals for easy filtration. |

Conclusion and Best Practices

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing high-purity this compound for research purposes. The success of the synthesis hinges on adherence to key experimental principles: precise stoichiometric control, management of reaction temperatures, and maintenance of anhydrous conditions where specified. Researchers are advised to perform characterization of the final product (e.g., via NMR, HPLC, and MS) to confirm identity and purity, ensuring the validity of subsequent experimental results.[6]

References

-

National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloropyramine. Retrieved from [Link]

-

Pillintrip. (2025, December 21). Chloropyramine: Uses, Side Effects, Interactions, Dosage. Retrieved from [Link]

-

Patsnap. (2024, June 14). What is this compound used for? Patsnap Synapse. Retrieved from [Link]

-

antibodies-online.com. (n.d.). Chloropyramine HCl | ABIN4869045. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Patsnap. (2020, October 9). Preparation method of chlorpheniramine maleate. Patsnap Eureka. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Method for Determination of Chloropyramine in Tablets. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pillintrip.com [pillintrip.com]

- 3. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloropyramine - Wikipedia [en.wikipedia.org]

- 5. This compound | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]

- 6. Chloropyramine HCl | ABIN4869045 [antibodies-online.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Chloropyramine synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | C16H21Cl2N3 | CID 80311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]

An In-depth Technical Guide to the Physicochemical Properties of Chloropyramine Hydrochloride for Drug Formulation

Foreword: A Modern Perspective on a Classic Antihistamine

Chloropyramine hydrochloride, a first-generation ethylenediamine antihistamine, has been a therapeutic staple in Eastern European countries for decades, valued for its potent and rapid action in treating a spectrum of allergic conditions.[1][2][3][4] Its primary mechanism involves competitive antagonism of the histamine H1 receptor, effectively mitigating the vasodilation, increased vascular permeability, and tissue edema associated with histamine release.[1][3][5][6][7] While newer generations of antihistamines have emerged, the unique properties and established efficacy of this compound—commercially known by names such as Suprastin®—ensure its continued relevance.[8][9][10] Furthermore, recent investigations into its role as an inhibitor of VEGFR-3 and FAK have opened new avenues for its potential application in oncology, underscoring the need for a renewed and thorough understanding of its fundamental characteristics.[5][11]

This guide is designed for researchers, formulation scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized, in-depth analysis of this compound's physicochemical properties. Our objective is to explain the causality behind experimental choices and to provide a framework for leveraging these properties to develop stable, effective, and safe pharmaceutical dosage forms.

Core Physicochemical Identity and Properties

A comprehensive understanding of a drug substance begins with its fundamental physicochemical properties. These parameters govern its behavior from dissolution and absorption to distribution and stability, directly influencing its ultimate therapeutic efficacy and formulation design.

Chemical Identity

-

IUPAC Name: N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[8]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, which are critical inputs for any pre-formulation assessment.

| Property | Value | Source(s) | Significance in Formulation |

| Molecular Formula | C₁₆H₂₁Cl₂N₃ | [5][9][14] | Foundational for all stoichiometric calculations and molecular modeling. |

| Molecular Weight | 326.26 g/mol | [5][8][9][12][14] | Essential for preparing solutions of specific molar concentrations. |

| Melting Point (°C) | < 25 °C / 60 °C | [1][5] | The variability suggests potential polymorphism or differences in experimental conditions, requiring DSC analysis for confirmation. This impacts manufacturing processes like milling and compression. |

| Boiling Point (°C) | 413.5 (at 760 mmHg) | [3][5] | Indicates high thermal stability of the molecule itself, though degradation can occur at lower temperatures. Relevant for thermal-based manufacturing or analysis. |

| LogP | 4.105 | [5] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Guides solvent selection and the need for solubility enhancement strategies. |

| Hydrogen Bond Acceptors | 3 | [3][5] | Influences solubility and potential interactions with excipients containing hydrogen bond donors. |

| Rotatable Bond Count | 6 | [3][5] | Relates to molecular flexibility, which can impact receptor binding and crystalline packing. |

Solubility Profile: The Key to Bioavailability

Solubility is a cornerstone of drug formulation, dictating the rate and extent of absorption. This compound presents a classic formulation challenge: it is described as soluble in water but exhibits poor solubility in its base form, necessitating a detailed characterization across various solvent systems.[1][13]

-

Aqueous Solubility: It is soluble in water and PBS (50 mg/mL with ultrasonication), a direct consequence of its hydrochloride salt form which protonates the amine groups, enhancing interaction with polar water molecules.[5][13]

-

Organic Solvents: It is soluble in DMSO (up to 91.95 mM with warming) and other organic solvents like ethanol and dimethyl formamide.[11][15] This is critical for preparing stock solutions for analytical testing and early-stage research.

-

Formulation Vehicles: For parenteral and oral liquid formulations, solubility in complex vehicles is paramount.

-

Co-solvent Systems: Soluble (≥ 2.08 mg/mL) in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][11] This demonstrates the utility of co-solvents (PEG300) and surfactants (Tween-80) to overcome lipophilicity.

-

Cyclodextrins: Soluble (≥ 2.08 mg/mL) in 10% DMSO + 90% (20% SBE-β-CD in Saline).[5][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) acts as a complexing agent, encapsulating the lipophilic drug molecule to enhance its apparent aqueous solubility.

-

Lipid-Based Systems: Soluble (≥ 2.08 mg/mL) in 10% DMSO + 90% Corn Oil.[5][11] This is relevant for developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

-

Polymorphism and Thermal Behavior

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can profoundly impact a drug's stability, solubility, and bioavailability.[16] The conflicting melting point data for this compound strongly suggests that it may exhibit polymorphic behavior, a critical consideration for formulation development.[1][5][17]

Differential Scanning Calorimetry (DSC) is the primary tool for investigating polymorphism.[16][18] A typical DSC thermogram would reveal the melting endotherm of the crystalline form. The presence of multiple melting peaks or shifts in peak temperature after recrystallization from a melt would be indicative of different polymorphs.

Caption: A logical workflow for identifying and characterizing polymorphism.

Analytical Characterization Methodologies

Robust and validated analytical methods are essential for quality control, stability testing, and ensuring the identity and purity of both the active pharmaceutical ingredient (API) and the finished drug product.

Spectroscopic Identification and Quantification

-

UV-Visible Spectroscopy: This technique is a workhorse for routine quantification. This compound exhibits a maximum absorption (λmax) at approximately 261 nm in 0.1N HCl.[19][20] This wavelength is suitable for concentration determination in dissolution studies and content uniformity assays, provided excipients do not interfere.

-

Protocol: UV Spectrophotometric Quantification

-

Solvent Preparation: Prepare 0.1N Hydrochloric Acid.

-

Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Chloropyramine HCl reference standard in 100 mL of 0.1N HCl to get a 100 µg/mL solution.

-

Working Standards: Prepare a series of dilutions ranging from 5 to 25 µg/mL from the stock solution.

-

Sample Preparation: Prepare the sample solution (e.g., from a tablet) to achieve a theoretical concentration within the calibration range.

-

Measurement: Scan the standards and sample from 400 nm to 200 nm against a 0.1N HCl blank. Measure the absorbance at the λmax (~261 nm).

-

Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

-

-

-

Infrared (IR) Spectroscopy: FTIR provides a molecular "fingerprint" for identification. The spectrum confirms the presence of key functional groups, and reference spectra are available for comparison.[8] This is a definitive test for identity as per pharmacopeial standards.

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating the API from excipients and potential degradation products, offering superior specificity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of pharmaceutical dosage forms due to its versatility and precision.[2][9][21] A reversed-phase method using a C18 column is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful alternative, particularly for complex matrices like ointments where non-volatile excipients can interfere with HPLC.[2][9][10] The method requires a sample preparation step to extract the free base of chloropyramine.

Caption: Sample preparation workflow for GC-MS analysis from an ointment base.

-

Protocol: GC-MS Analysis of Chloropyramine in Tablets [9][10]

-

Sample Preparation: a. Weigh and powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of Chloropyramine HCl and dissolve it in ~10 mL of 0.5 M HCl. c. Transfer the solution to a separatory funnel and adjust the pH to 9-10 with 25% NH₄OH to precipitate the chloropyramine free base. d. Extract the free base with 40 mL of chloroform. e. Pass the chloroform layer through anhydrous sodium sulfate to remove residual water and collect it in a 50 mL volumetric flask. Dilute to volume with chloroform.

-

Chromatographic Conditions:

-

Column: ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Start at 180°C, ramp at 5°C/min to 240°C, hold for 5 min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry Detection:

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ion: m/z 58 (base peak).

-

Reference Ions: m/z 71, 125.

-

-

Thermal Analysis for Stability and Compatibility

-

Differential Scanning Calorimetry (DSC): Beyond polymorphism, DSC is crucial for pre-formulation excipient compatibility screening.[17] A shift in the melting endotherm of the drug or the appearance of new peaks when mixed with an excipient can indicate a potential interaction.

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing vital information on thermal stability, dehydration, and decomposition kinetics.[18][22] A TGA curve can identify the temperature at which the drug begins to degrade, which is a critical parameter for manufacturing processes like drying and hot-melt extrusion.

Strategic Formulation Development

The ultimate goal of characterizing physicochemical properties is to inform the rational design of a stable and effective drug product.

Caption: Relationship between key properties and formulation strategies.

Oral Solid Dosage Forms (Tablets)

-

Excipient Selection: Given the hygroscopic nature suggested by storage recommendations, selecting non-hygroscopic excipients is advisable.[5][11] Common tablet excipients include fillers (lactose, microcrystalline cellulose), binders (povidone), and lubricants (stearic acid, magnesium stearate).[19][23] Compatibility of these excipients with Chloropyramine HCl must be confirmed, ideally using DSC.

-

Manufacturing: The potential for polymorphism means that manufacturing processes involving heat (e.g., wet granulation drying) or high pressure (e.g., compaction) must be carefully controlled to prevent conversion to a less desirable solid form.

Parenteral Formulations (Injections)

-

Solubility Enhancement: The high LogP and limited aqueous solubility of the free base make formulating a concentrated sterile solution challenging. The use of co-solvents (PEG300), surfactants (Tween-80), and complexing agents (SBE-β-CD) is an effective strategy to achieve the required concentration for injection.[5][11]

-

Stability: The pH of the final formulation must be carefully controlled to maintain the drug in its soluble ionized form and prevent precipitation.

Stability and Storage Considerations

The stability of a drug substance is critical to its safety and efficacy throughout its shelf life.

-

Hygroscopicity: The API is sensitive to moisture.[5][11] Therefore, it must be stored in well-sealed containers, protected from humidity. This property carries through to the final dosage form, which may require protective packaging such as foil blisters.

-

Thermal Stability: While the boiling point is high, thermal degradation can occur at temperatures relevant to manufacturing. TGA and stress studies (e.g., heating at 60-80°C) are necessary to define acceptable manufacturing limits.

-

Forced Degradation: To understand the intrinsic stability, forced degradation studies under hydrolytic (acid, base, neutral), oxidative, and photolytic conditions should be performed. The resulting degradation products must be identified and separated using a stability-indicating analytical method, typically HPLC.

Conclusion

This compound remains a valuable therapeutic agent with a well-defined, albeit challenging, physicochemical profile. Its high lipophilicity, potential for polymorphism, and sensitivity to moisture are the primary hurdles for the formulation scientist. However, a thorough understanding of these properties, coupled with the application of modern analytical techniques like DSC, GC-MS, and HPLC, enables the rational design of robust and stable dosage forms. By leveraging solubility enhancement strategies and carefully controlling manufacturing processes, the full therapeutic potential of this classic antihistamine can be consistently delivered to patients.

References

-

PubChem. (n.d.). This compound | C16H21Cl2N3 | CID 80311. Retrieved from [Link]

-

PubChem. (n.d.). Chloropyramine | C16H20ClN3 | CID 25295. Retrieved from [Link]

-

SciSpace. (n.d.). Development and validation of GC-MS method for analysis of this compound in ointments. Retrieved from [Link]

-

SciSpace. (n.d.). A Simple Method for Determination of Chloropyramine in Tablets. Retrieved from [Link]

-

SciSpace. (n.d.). A Simple Method for Determination of Chloropyramine in Tablets. Retrieved from [Link]

-

TradeIndia. (n.d.). This compound at Best Price, Analytical Standard, 98% Purity. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Visible Spectrophotometric Determination of Chlorpheniramine Maleate and Diphenhydramine Hydrochloride in Raw and Dosage form. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SIMULTANEOUS DETERMINATION OF COMMON COUGH AND COLD INGREDI. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

Selleck Chemicals. (n.d.). This compound | Certificate of Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of pure chlorpheniramine (a) and its physical mixtures.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Visible Spectrophotometric determination of Chlorpheniramine maleate and Diphenhydramine hydrochloride in raw and dosage form using Potassium permanganate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]

-

AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Chlorpheniramine - the NIST WebBook. Retrieved from [Link]

-

UEPG. (2002). CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) THE SEPARATION OF MIXTURE OF CHLOROPYRAMINE AND LORATADINE BY HPLC METHOD. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2018). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release. Retrieved from [Link]

-

Antibodies-online.com. (n.d.). Chloropyramine HCl | ABIN4869045. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]

-

UGD Academic Repository. (n.d.). Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2019). Spectrophotometric Determination of Chlorpheniramine Maleate in its Pharmaceutical Dosage form using Quality by Design Approach. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. Retrieved from [Link]

Sources

- 1. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Chloropyramine | antihistamine drug | CAS# 59-32-5 | antihistamine drug| Alergosan, Nilfan, Sinopen, Allergan hydrochloride, Suprastin | InvivoChem [invivochem.com]

- 4. Chloropyramine HCl | ABIN4869045 [antibodies-online.com]

- 5. invivochem.com [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound | C16H21Cl2N3 | CID 80311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]

- 10. scispace.com [scispace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scbt.com [scbt.com]

- 13. CAS 6170-42-9: this compound | CymitQuimica [cymitquimica.com]

- 14. This compound at Best Price, Analytical Standard, 98% Purity [nacchemical.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. azom.com [azom.com]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. jpsbr.org [jpsbr.org]

- 21. ijpcbs.com [ijpcbs.com]

- 22. mdpi.com [mdpi.com]

- 23. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

Navigating Neuronal Signaling: An In-depth Technical Guide to the Mechanism of Action of Chloropyramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine hydrochloride, a first-generation ethylenediamine antihistamine, has long been a cornerstone in the management of allergic conditions.[1][2] Its therapeutic efficacy, however, is intrinsically linked to its complex interactions within the central nervous system. This guide delves into the core mechanisms of chloropyramine's action on neuronal signaling, moving beyond its well-documented H1 receptor antagonism to explore its nuanced roles as an inverse agonist and its significant anticholinergic activities. By synthesizing current understanding with practical insights, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage or mitigate the neurological impact of this multifaceted compound.

Introduction: Unveiling the Complexity of a Classic Antihistamine

Chloropyramine is a classical first-generation antihistamine primarily utilized for the symptomatic relief of various allergic conditions, including allergic rhinitis, conjunctivitis, and urticaria.[1][2][3] Its fundamental action involves competitively inhibiting the binding of histamine to H1 receptors, thereby attenuating the cascade of allergic responses such as vasodilation, increased capillary permeability, and sensory nerve stimulation.[1][4][]

However, the clinical profile of chloropyramine is significantly shaped by its ability to cross the blood-brain barrier, a characteristic feature of first-generation antihistamines.[1][6][7] This penetration into the central nervous system (CNS) gives rise to a spectrum of neuronal effects, most notably sedation, which underscores the necessity of a deeper understanding of its mechanism of action beyond peripheral histamine blockade.[1][7][8] This guide will dissect the dual-pronged molecular strategy of chloropyramine: its primary interaction with the histamine H1 receptor and its secondary, yet clinically relevant, engagement with muscarinic acetylcholine receptors.

The Histamine H1 Receptor: More Than a Simple Blockade

The primary therapeutic target of chloropyramine is the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to mediating the inflammatory and allergic responses to histamine.[8] In the CNS, H1 receptors are crucial for maintaining wakefulness and alertness.[8][9]

Competitive Antagonism and Inverse Agonism

Initially characterized as a competitive antagonist, chloropyramine effectively blocks histamine from binding to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.[1][2][4] This action helps to control edema, erythema, and the itching sensation associated with histamine release.[1]

More recent pharmacological understanding has refined this view, identifying chloropyramine and many other first-generation antihistamines as inverse agonists .[4][][10] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. This is particularly relevant for GPCRs like the H1 receptor, which can exhibit a certain level of signaling even in the absence of an agonist. By stabilizing the inactive conformation of the H1 receptor, chloropyramine not only prevents histamine-induced activation but also actively suppresses the receptor's intrinsic activity.[10] This inverse agonism may contribute to a more potent and prolonged suppression of allergic and inflammatory responses.[10]

Caption: Interaction of Histamine and Chloropyramine with the H1 Receptor.

Impact on Neuronal Signaling and Sedation

The sedative properties of chloropyramine are a direct consequence of its action on H1 receptors within the CNS.[1][7][8] Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a pivotal role in promoting wakefulness.[9] By blocking these central H1 receptors, chloropyramine dampens this arousal signal, leading to drowsiness, dizziness, and impaired cognitive function.[1][][6] This effect is a defining characteristic of first-generation antihistamines and a primary reason for the development of second-generation agents with limited CNS penetration.[8][11]

The Anticholinergic Dimension: A Key Contributor to the Side Effect Profile

Beyond its antihistaminic activity, chloropyramine exhibits significant anticholinergic (or antimuscarinic) properties.[1][][12] This means it also acts as an antagonist at muscarinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions.

Mechanism of Anticholinergic Action

Chloropyramine competes with the neurotransmitter acetylcholine (ACh) for binding sites on muscarinic receptors. By blocking ACh, it inhibits the downstream signaling pathways mediated by these receptors. This action is not selective for a specific muscarinic receptor subtype, leading to a broad range of effects.

Caption: Anticholinergic Action of Chloropyramine at the Synapse.

Neuronal and Peripheral Consequences

The anticholinergic effects of chloropyramine contribute significantly to its side effect profile:

-

Central Effects: Blockade of muscarinic receptors in the brain can lead to confusion, disorientation, and memory impairment, particularly in the elderly.[11][13] These effects can exacerbate the sedation caused by H1 receptor antagonism.

-

Peripheral Effects: In the peripheral nervous system, anticholinergic action manifests as dry mouth (due to reduced saliva production), blurred vision (from pupillary dilation and difficulty focusing), urinary retention, and constipation.[1][7][11][13]

Pharmacokinetic and Pharmacodynamic Considerations

The clinical impact of chloropyramine's dual mechanism is governed by its pharmacokinetic and pharmacodynamic properties.

| Property | Description | Implication for Neuronal Signaling |

| Lipophilicity | High | Readily crosses the blood-brain barrier, leading to significant CNS effects.[9][11] |

| Metabolism | Hepatic | Patient factors affecting liver function can alter drug levels and the intensity of CNS side effects.[1] |

| Receptor Affinity | High for H1 receptors | Potent antihistaminic and sedative effects.[1] |

| Anticholinergic Activity | Moderate to High | Contributes significantly to the side effect profile, both centrally and peripherally.[12][13] |

Experimental Protocols for Elucidating Mechanism of Action

To rigorously characterize the neuronal effects of compounds like chloropyramine, a combination of in vitro and in vivo assays is essential.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of chloropyramine for histamine H1 and muscarinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., CHO-K1 cells stably expressing human H1 or muscarinic receptors).

-

Incubation: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of chloropyramine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the chloropyramine concentration. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine whether chloropyramine acts as an antagonist or inverse agonist at the H1 receptor.

Methodology:

-

Cell Culture: Culture cells expressing the H1 receptor (which couples to Gq and the phospholipase C pathway) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the basal fluorescence to determine constitutive receptor activity.

-

Chloropyramine Addition: Add varying concentrations of chloropyramine and measure changes in intracellular calcium levels. A decrease below baseline indicates inverse agonism.

-

Agonist Challenge: In separate wells, pre-incubate cells with chloropyramine before adding a known H1 agonist (e.g., histamine). Measure the inhibition of the agonist-induced calcium response to confirm antagonism.

-

Data Analysis: Generate dose-response curves to quantify the potency of chloropyramine as both an inverse agonist and an antagonist.

Conclusion and Future Directions

This compound's mechanism of action in neuronal signaling is a compelling example of polypharmacology. Its primary role as a potent H1 receptor inverse agonist is responsible for both its therapeutic antiallergic effects and its prominent sedative properties.[1][4][] This is further complicated by its significant anticholinergic activity, which contributes to a wide range of central and peripheral side effects.[1][]

For drug development professionals, understanding this dual mechanism is critical. While the sedative and anticholinergic properties limit the use of chloropyramine and other first-generation antihistamines, these very characteristics can be therapeutically leveraged in other contexts, such as in over-the-counter sleep aids or for the management of nausea and motion sickness.[6][12] Future research may focus on developing compounds with more selective receptor profiles to minimize unwanted neuronal effects or, conversely, to design molecules that intentionally harness these CNS-penetrant properties for novel therapeutic applications. The continued study of classic drugs like chloropyramine provides invaluable insights into the intricate web of neuronal signaling and the principles of rational drug design.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

-

Picmonic. First Generation Antihistamines. [Link]

-

RxList. (2021, October 13). Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names. [Link]

-

Medical News Today. Antihistamines: How they work, types, and side effects. [Link]

-

Dr.Oracle. (2025, May 2). What are first-generation antihistamines (Histamine 1 receptor antagonists)?[Link]

-

Pillintrip. (2025, December 22). Chloropyramine : Uses, Side Effects, Interactions, Dosage. [Link]

-

National Center for Biotechnology Information. (2025, December 13). Antihistamines - StatPearls - NCBI Bookshelf. [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of this compound?[Link]

-

Drugs.com. Chlorpheniramine Disease Interactions. [Link]

-

PubMed. (2011, December 21). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. [Link]

-

PubMed. (2019, April 16). The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons. [Link]

-

Drug Central. chloropyramine. [Link]

-

National Center for Biotechnology Information. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem. [Link]

-

PubMed Central. (2018, September 18). Histamine: neural circuits and new medications. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorpheniramine Maleate?[Link]

-

National Center for Biotechnology Information. Peripheral Neuronal Mechanism of Itch. [Link]

-

PubMed Central. (2023, April 17). Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pillintrip.com [pillintrip.com]

- 3. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 6. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

- 8. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]

- 9. Histamine: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 13. droracle.ai [droracle.ai]

An In-Depth Technical Guide to Early Preclinical In Vivo Studies of Chloropyramine Hydrochloride

Introduction: Situating Chloropyramine Hydrochloride in Preclinical Development

This compound is a first-generation antihistamine of the ethylenediamine class, historically used in several Eastern European countries for the management of acute allergic conditions.[1][2] Its primary therapeutic action stems from its ability to counteract the effects of histamine, a key mediator in type I hypersensitivity reactions.[3] As with any pharmaceutical agent, the journey from a candidate molecule to a therapeutic product is underpinned by rigorous preclinical evaluation. This guide provides a technical framework for designing and executing early-stage in vivo preclinical studies for this compound, focusing on the core scientific principles and methodologies required by researchers, scientists, and drug development professionals.

The preclinical phase serves two primary objectives: to establish a pharmacological proof-of-concept for efficacy and to build a comprehensive safety profile before human trials.[4] For a well-established molecule like Chloropyramine, these studies may be aimed at exploring new indications, developing novel formulations, or fulfilling specific regulatory requirements for new markets. This guide emphasizes the causality behind experimental design, ensuring that each step generates robust, interpretable data compliant with international regulatory standards, such as the FDA's Good Laboratory Practices (GLP).[4][5]

Part 1: Mechanism of Action and Pharmacodynamic Rationale

A profound understanding of a drug's mechanism of action is the bedrock of a logical preclinical development plan. It dictates the choice of in vivo models, the biomarkers to be monitored, and the anticipated physiological outcomes.

Primary and Secondary Pharmacology

Chloropyramine is a competitive, reversible antagonist of the histamine H1 receptor.[2][6] In an allergic response, histamine released from mast cells binds to H1 receptors on various cell types, triggering vasodilation, increased capillary permeability, and stimulation of sensory nerves, leading to edema, erythema (redness), and pruritus (itching).[1][2] By competitively blocking this interaction, Chloropyramine prevents the downstream signaling cascade responsible for these symptoms.[6]

Beyond its primary antihistaminic activity, Chloropyramine, as a first-generation agent, possesses notable secondary pharmacological characteristics:

-

Anticholinergic (Muscarinic Receptor Antagonism): It exhibits activity at muscarinic acetylcholine receptors, which contributes to a drying effect on mucous membranes but also to side effects like dry mouth and blurred vision.[1][6]

-

Central Nervous System (CNS) Penetration: The lipophilic nature of Chloropyramine allows it to cross the blood-brain barrier.[3][6] Its antagonism of H1 receptors in the CNS is responsible for its sedative properties, a hallmark of first-generation antihistamines.[1][6]

These characteristics must be considered during preclinical evaluation, as they influence both the efficacy and safety profile of the drug.

H1 Receptor Signaling Pathway

To design relevant pharmacodynamic studies, it is essential to visualize the molecular pathway that Chloropyramine modulates. The binding of histamine to the H1 receptor initiates a well-characterized signaling cascade. Chloropyramine's role is to interrupt this process at the very first step.

Figure 1: H1 Receptor Signaling Pathway and Point of Antagonism by this compound.

Part 2: In Vivo Pharmacodynamic (Efficacy) Studies

Pharmacodynamic studies are designed to demonstrate that the drug engages its target and produces the desired therapeutic effect in a living organism. For an antihistamine, this involves challenging an animal model with histamine or an allergen and measuring the extent to which the drug can prevent or reverse the subsequent allergic symptoms.[7]

Selection of Animal Models

The choice of animal model is critical and should mimic aspects of the human allergic response. Rodents (mice, rats) and guinea pigs are the most common models for antihistamine screening due to their well-characterized responses to histamine and allergens, ease of handling, and economic viability.[7][8]

Commonly used models include:

-

Histamine-Induced Bronchoconstriction: Primarily in guinea pigs, which have a highly sensitive bronchial response to histamine.[8][9]

-

Passive Paw Anaphylaxis: In rats or mice, this model assesses the drug's ability to inhibit localized edema following an allergen challenge in a sensitized paw.[8]

-

Ovalbumin-Induced Allergic Rhinitis: This model in rats or mice is used to screen for drugs that can alleviate symptoms like sneezing and nasal discharge.[10]

Experimental Workflow & Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the H1-antagonistic effect of Chloropyramine on smooth muscle contraction in the airways. The primary endpoint is the time to onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.

Figure 2: General Experimental Workflow for the Histamine-Induced Bronchoconstriction Model.

Step-by-Step Protocol:

-

Animal Selection and Acclimatization: Use healthy, male Dunkin-Hartley guinea pigs (300-400g). Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly assign animals into experimental groups (n=6 per group), including a vehicle control (e.g., normal saline), a positive control (a known antihistamine), and at least three dose levels of this compound.

-

Baseline PCD Measurement: Place each animal individually in a histamine chamber and expose it to an aerosol of 0.2% histamine dihydrochloride in water, generated by a nebulizer. Record the time from the start of exposure to the onset of pre-convulsive dyspnea (characterized by tumbling and cessation of breathing). Remove the animal immediately upon observing PCD. This is the baseline PCD time.

-

Drug Administration: After a washout period of 24-48 hours, administer the assigned treatment (vehicle, positive control, or Chloropyramine) to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

-

Test PCD Measurement: At a predetermined time after drug administration (e.g., 60 minutes, corresponding to the anticipated Tmax), re-expose the animals to the histamine aerosol as described in step 3. Record the post-treatment PCD time.

-

Data Analysis: The efficacy of the treatment is determined by its ability to prolong the PCD time. Calculate the percentage of protection using the formula: % Protection = ((T2 - T1) / T1) * 100, where T1 is the baseline PCD time and T2 is the post-treatment PCD time. Compare the mean % protection of the treatment groups against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Part 3: Preclinical Pharmacokinetics (ADME)

Pharmacokinetic (PK) studies are essential to understand how an organism processes a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[5] This information is vital for correlating drug exposure with pharmacodynamic effects and for predicting a safe and effective dosing regimen in humans.

Study Design

PK studies are typically conducted in at least two species (one rodent, one non-rodent).[5] For a drug like Chloropyramine, common models would include rats and dogs. The study involves administering a defined dose of the drug and collecting serial blood samples over time to measure the plasma concentration of the parent drug and any major metabolites.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical parameters:

-

Tmax: Time to reach maximum plasma concentration.

-

Cmax: Maximum plasma concentration.

-

T½ (Elimination Half-life): Time required for the plasma concentration to decrease by half.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation, calculated by comparing AUC from an oral dose to an intravenous (IV) dose.

Data Presentation: Comparative Pharmacokinetics

Summarizing PK data in a table allows for easy comparison across species, which is crucial for interspecies scaling and predicting human pharmacokinetics.

| Parameter | Rat | Dog | Horse | Human | Reference(s) |

| Route | N/A | IV & Oral | IV & Oral | Oral | [11][12][13] |

| T½ (hours) | N/A | ~1.7 | ~2.7 | 12 - 30 | [11][12][13] |

| Oral Bioavailability (%) | N/A | 9.4% - 39.4% (Dose-dependent) | ~38% | 25% - 50% | [11][13][14] |

| Tmax (oral, hours) | N/A | N/A | ~1.0 | ~2.0 | [12][13] |

| N/A: Data not readily available in the cited public literature. | |||||

| Table 1: Summary of Key Pharmacokinetic Parameters of Chloropyramine and the related compound Chlorpheniramine across species. |

The data clearly show that Chloropyramine (and the structurally similar chlorpheniramine) is eliminated much more rapidly in common preclinical species than in humans.[11][12] This is a critical insight, as it implies that to maintain therapeutic concentrations in these animal models, more frequent or higher doses may be required compared to what might be predicted for humans.

Part 4: Toxicology and Safety Pharmacology

No drug development program can proceed without a thorough evaluation of the compound's safety. Early in vivo toxicology studies aim to identify potential target organs for toxicity, determine the relationship between dose and adverse effects, and establish a safe starting dose for clinical trials.[15]

Acute Toxicity

Acute toxicity studies involve the administration of a single, high dose of the drug to rodents to determine the potential for immediate, severe adverse effects and to estimate the median lethal dose (LD50). While regulatory bodies are moving away from requiring precise LD50 values, an acute toxicity assessment is still necessary to understand the dose-response relationship for lethality.[15]

Repeat-Dose Toxicity

These studies are more informative for predicting safety in a clinical setting where patients will receive multiple doses. The duration of these studies depends on the proposed duration of clinical use.[15] For an antihistamine intended for acute or seasonal use, a 28-day or 90-day study in one rodent and one non-rodent species is typical.[16] Key assessments include:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Hematology and clinical chemistry (at termination)

-

Gross pathology and organ weights (at termination)

-

Histopathology of key organs

| Study Type | Species | Route | Dose/Concentration | Key Findings | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | N/A | Harmful if swallowed (GHS Category 4). | [17][18] |

| Acute Dermal Toxicity | N/A | Dermal | N/A | Harmful in contact with skin (GHS Category 4). | [17] |

| Skin/Eye Irritation | N/A | Topical | N/A | Causes skin and serious eye irritation. | [17][18] |

| 90-Day Repeat-Dose | Rat | Oral | Up to 100 mg/kg/day* | No significant treatment-related adverse effects on organ weights, gross pathology, or histopathology. | [16] |

| Note: This 90-day study was conducted on a combination product containing chlorpheniramine maleate, a closely related first-generation antihistamine. | |||||

| Table 2: Summary of General and Preclinical Toxicological Findings for this compound. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[15] The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. Given Chloropyramine's known CNS-penetrant and sedative effects, a thorough evaluation of its effects on motor coordination, behavior, and body temperature is particularly important.

Conclusion and Future Directions

The preclinical in vivo evaluation of this compound requires a systematic and scientifically rigorous approach. This guide outlines the foundational pillars of such a program, from elucidating the mechanism of action to defining the efficacy, pharmacokinetic, and toxicological profiles. The causality-driven experimental designs, protocols, and data interpretation frameworks presented here are intended to provide researchers with a robust template for their studies.

Key takeaways from this analysis include the necessity of selecting appropriate animal models that reflect human allergic responses, the critical importance of understanding interspecies differences in pharmacokinetics, and the need for a comprehensive safety evaluation that addresses both primary and secondary pharmacological activities. By adhering to these principles and maintaining compliance with GLP standards, drug development professionals can generate the high-quality, reliable data necessary to support the transition of this compound into the clinical phase for existing or novel indications.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- National Center for Biotechnology Information. (n.d.). Chloropyramine. PubChem Compound Database.

- InvivoChem. (n.d.). This compound.

- Pillintrip. (2025, December 21). Chloropyramine: Uses, Side Effects, Interactions, Dosage.

- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.

- Benchchem. (n.d.). A Comparative In Vivo Efficacy Analysis of Dexchlorpheniramine Maleate and Loratadine in Preclinical Animal Models.

- Santa Cruz Biotechnology. (2015, May 12). SAFETY DATA SHEET: this compound.

- Wikipedia. (n.d.). Chloropyramine.

- ResearchGate. (2025, August 10). ANTIHISTAMINIC ACTIVITY MODELS.

- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. The Drug Development Process.

- Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.

- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University.

- AEMPS. (n.d.). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union.

- Athanikar, N. K., & Chiou, W. L. (1978). Chlorpheniramine. II. Effect of the first-pass metabolism on the oral bioavailability in dogs. Journal of Pharmaceutical Sciences, 67(8), 1144-1147.

- U.S. Food and Drug Administration. (2011, June 21). Pharmacology/Toxicology Review and Evaluation for NDA 22-113.

- MedChemExpress. (2025, February 21). Safety Data Sheet: this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Gdal, D. C. (1983). Pharmacokinetic evaluation of chlorpheniramine maleate in man and several domestic animal species. Purdue e-Pubs.

- Rizvi, F., et al. (2025, December 11). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Frontiers in Drug Discovery.

- Ohmura, K., et al. (2013). Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses. The Veterinary Journal, 196(3), 533-535.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Chloropyramine - Wikipedia [en.wikipedia.org]

- 3. pillintrip.com [pillintrip.com]

- 4. fda.gov [fda.gov]

- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 6. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. benchchem.com [benchchem.com]

- 11. Chlorpheniramine. II. Effect of the first-pass metabolism on the oral bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]

- 13. Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 15. aemps.gob.es [aemps.gob.es]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. This compound | C16H21Cl2N3 | CID 80311 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Chloropyramine Hydrochloride: Mechanism and Characterization as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a First-Generation Antihistamine

Chloropyramine hydrochloride is a first-generation antihistamine of the ethylenediamine class, historically employed for the symptomatic relief of various allergic conditions, including allergic rhinitis, conjunctivitis, and urticaria.[1][2] While newer generations of antihistamines with improved side-effect profiles have been developed, chloropyramine remains a valuable tool for researchers.[3] Its well-characterized pharmacology and potent H1 receptor antagonism make it a reference compound in the study of histamine-mediated signaling and the development of novel antiallergic therapeutics. This guide provides an in-depth technical overview of chloropyramine's mechanism of action, focusing on its interaction with the histamine H1 receptor, and outlines the experimental methodologies required for its comprehensive characterization.

The Histamine H1 Receptor: A Key Mediator of Allergic Inflammation

The histamine H1 receptor is a member of the rhodopsin-like G-protein-coupled receptor (GPCR) family.[4][5] It is widely expressed in tissues such as smooth muscle, vascular endothelium, and the central nervous system.[4][5] The binding of histamine to the H1 receptor initiates a signaling cascade that is central to the inflammatory and allergic response.[5]

2.1. Signal Transduction Pathway

Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[4][5] This coupling instigates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.[5] The activated Gαq-GTP monomer then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5]

-

DAG , along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to the expression of pro-inflammatory cytokines and other mediators.[5]

This signaling cascade culminates in the classic symptoms of an allergic reaction, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, resulting in edema, erythema (redness), and pruritus (itching).[1]

Caption: Histamine H1 Receptor Signaling Pathway.

Chloropyramine's Mechanism of Action: More Than a Simple Blockade

Chloropyramine acts as a competitive reversible H1 receptor antagonist.[6][7] However, contemporary pharmacological understanding classifies most first-generation antihistamines, including chloropyramine, as inverse agonists rather than neutral antagonists.[6][8]

A neutral antagonist simply blocks the agonist from binding, preventing activation. An inverse agonist, however, binds to the receptor and stabilizes it in an inactive conformation. This is significant because GPCRs like the H1 receptor exhibit a degree of constitutive (basal) activity even in the absence of an agonist. By stabilizing the inactive state, chloropyramine not only prevents histamine binding but also reduces this basal signaling, leading to a more profound suppression of the receptor's activity.[8]

This competitive inhibition mitigates the effects of histamine, such as increased capillary permeability and sensory nerve stimulation, thereby controlling edema, erythema, and itching.[1]

Caption: Mechanism of Chloropyramine as an Inverse Agonist.

3.1. Pharmacological Profile

-

Pharmacokinetics : Chloropyramine is typically administered orally, intravenously, or intramuscularly.[1] It has a rapid onset of action, usually within 15-30 minutes, and a duration of about 4-6 hours.[1][9] Metabolism occurs in the liver, with subsequent renal excretion of its metabolites.[1]

-

Pharmacodynamics & Off-Target Effects : As a first-generation antihistamine, chloropyramine can cross the blood-brain barrier, which is responsible for its sedative side effects.[1][10] This occurs because histamine in the central nervous system plays a crucial role in regulating the sleep-wake cycle.[4] Additionally, chloropyramine possesses anticholinergic (muscarinic receptor antagonist) properties, leading to side effects such as dry mouth and blurred vision.[1][10] This lack of receptor selectivity is a key differentiator from second-generation antihistamines.[3]

Experimental Characterization of H1 Receptor Antagonism

To rigorously define the pharmacological activity of a compound like chloropyramine, a series of in vitro and in vivo assays are essential.

4.1. In Vitro Assays

Receptor Binding Assays

These assays are fundamental for determining the affinity of a ligand for its receptor. A competitive radioligand binding assay is the gold standard.

Causality : The objective is to quantify how strongly chloropyramine binds to the H1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-mepyramine). The resulting data are used to calculate the inhibitor constant (Ki), a direct measure of binding affinity.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes : Prepare cell membrane homogenates from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer : Use a buffer such as 50 mM Tris-HCl, pH 7.4, to maintain physiological conditions.

-

Reaction Mixture : In a 96-well plate, combine:

-

Cell membrane preparation.

-

A fixed concentration of [³H]-mepyramine (the radioligand).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

-

Controls :

-

Total Binding : Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB) : Radioligand + membranes + a high concentration of a known unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to saturate all specific binding sites.

-

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination & Harvesting : Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing : Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting : Place the filter discs into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis :

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of chloropyramine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of chloropyramine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity

| Compound | IC50 (nM) | Ki (nM) |

| Chloropyramine HCl | 15.2 | 4.8 |

| Reference Antagonist | 8.9 | 2.8 |

Functional Assays

Functional assays measure the biological effect of the drug on the receptor's signaling pathway. For the H1 receptor, this is commonly assessed by measuring the downstream increase in intracellular calcium.[11][12]

Causality : This assay determines the potency of chloropyramine in preventing the histamine-induced cellular response. By measuring the inhibition of calcium mobilization, we can quantify its functional antagonism.

Protocol: Calcium Mobilization Assay

-

Cell Preparation : Plate cells expressing the H1 receptor (e.g., HeLa or U-373 MG cells) in a black, clear-bottom 96-well plate and grow to confluence.[13][14]

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence increases upon binding to free calcium.

-

Antagonist Pre-incubation : Wash the cells and pre-incubate them with varying concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation : Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Inject a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) into each well.

-

Fluorescence Measurement : Measure the fluorescence intensity kinetically, immediately before and after the addition of histamine.

-

Data Analysis : The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the antagonist (chloropyramine). This will generate an inhibitory dose-response curve from which the IC50 for functional antagonism can be determined.

Caption: Workflow for a Calcium Mobilization Functional Assay.

4.2. In Vivo Models

In vivo models are crucial for assessing the efficacy of an antihistamine in a complex biological system.[15]

Causality : These models aim to replicate aspects of the human allergic response in animals to evaluate the drug's ability to suppress symptoms like bronchoconstriction or skin reactions.

-

Histamine-Induced Bronchoconstriction in Guinea Pigs : Guinea pigs are particularly sensitive to histamine.[16] Animals are pre-treated with chloropyramine or a vehicle, then exposed to an aerosol of histamine. The degree of bronchoconstriction is measured, and the protective effect of the drug is quantified.[16]

-

Passive Cutaneous Anaphylaxis (PCA) in Rodents : This model assesses the inhibition of localized allergic reactions. A patch of skin on a rat or mouse is sensitized with IgE antibodies. After a latent period, the animal is challenged intravenously with the specific antigen along with a dye (e.g., Evans blue). The pre-administration of chloropyramine is evaluated for its ability to reduce the subsequent dye leakage at the sensitized skin site, which is a measure of reduced vascular permeability.[16]

Conclusion